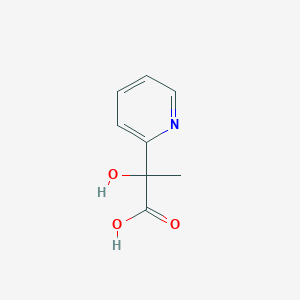

2-Hydroxy-2-(pyridin-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-8(12,7(10)11)6-4-2-3-5-9-6/h2-5,12H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVMFWFWNOKWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Organic and Medicinal Chemistry Research

The importance of 2-Hydroxy-2-(pyridin-2-yl)propanoic acid in chemical research can be inferred from the well-established roles of its primary structural components. The pyridine (B92270) ring is a fundamental heterocyclic scaffold present in a vast array of pharmaceuticals and biologically active compounds. nih.govinnovareacademics.in Pyridine and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a crucial role in the interaction of molecules with biological targets. nih.gov

The α-hydroxy acid group is another pharmacologically significant functional group. Molecules containing this motif are found in nature and have been extensively studied for their biological activities. For instance, arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the carboxylic acid and hydroxyl groups allows for various chemical modifications, making them valuable intermediates in organic synthesis for the creation of diverse molecular libraries for drug discovery. mdpi.com

The combination of these two moieties in this compound results in a molecule with the potential for multifaceted applications. The pyridine ring can be modified to tune the electronic and steric properties of the molecule, while the α-hydroxy acid portion can be involved in esterification, amidation, or other reactions to create a variety of derivatives.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 115919-16-9 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Synonyms | SCHEMBL1827357, AKOS010487538, DA-15182 |

Overview of Primary Research Domains for 2 Hydroxy 2 Pyridin 2 Yl Propanoic Acid

Established Synthetic Routes to this compound

While specific established routes for this compound are not readily found, analogous synthetic transformations provide a strong basis for its preparation.

Direct Synthetic Approaches

Direct synthetic approaches would ideally construct the target molecule in a single or a few straightforward steps from simple starting materials. One plausible, albeit hypothetical, direct approach could involve the asymmetric reduction of a corresponding α-keto acid, 2-(pyridin-2-yl)-2-oxopropanoic acid. However, the synthesis of this α-keto acid precursor itself is not trivial.

Precursor-Based Syntheses

A more practical and likely successful approach involves the synthesis from readily available precursors. A key and commercially available precursor is 2-acetylpyridine (B122185). A potential and well-precedented transformation to obtain the target α-hydroxy acid from a ketone is through a cyanohydrin formation followed by hydrolysis. wikipedia.orgyoutube.comlibretexts.org

The proposed reaction scheme would be as follows:

Cyanohydrin Formation: 2-acetylpyridine is reacted with a cyanide source, such as hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), to form the corresponding cyanohydrin, 2-hydroxy-2-(pyridin-2-yl)propanenitrile. This reaction is typically catalyzed by a base. wikipedia.orglibretexts.org The use of trimethylsilyl (B98337) cyanide (TMSCN) is another common and safer alternative to HCN. organic-chemistry.org

Hydrolysis: The resulting cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound. wikipedia.orgyoutube.comlibretexts.org

| Step | Precursor | Reagents | Intermediate/Product | General Yield Range (based on analogous reactions) |

|---|---|---|---|---|

| 1 | 2-Acetylpyridine | NaCN, H2SO4 (in situ HCN) or TMSCN | 2-hydroxy-2-(pyridin-2-yl)propanenitrile | 70-90% |

| 2 | 2-hydroxy-2-(pyridin-2-yl)propanenitrile | HCl (aq), heat or NaOH (aq), heat | This compound | 60-80% |

Enantioselective Synthesis of Chiral this compound

Since this compound contains a chiral center at the carbon bearing the hydroxyl and carboxyl groups, the synthesis of its individual enantiomers is of significant interest. This can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or chemoenzymatic strategies.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an efficient method to produce enantiomerically enriched products. Two primary strategies can be envisioned for the synthesis of chiral this compound.

Asymmetric Cyanohydrin Formation: The key step of cyanohydrin formation from 2-acetylpyridine can be rendered enantioselective by using a chiral catalyst. A variety of chiral metal complexes, often with ligands such as salen, have been shown to be effective for the asymmetric cyanosilylation of ketones. psu.edu Chiral Lewis bases have also been employed as organocatalysts for this transformation. diva-portal.org

Asymmetric Reduction: An alternative approach would involve the asymmetric reduction of the prochiral ketone, 2-(pyridin-2-yl)glyoxylic acid or its ester derivative. Chiral metal catalysts, particularly those based on ruthenium with chiral phosphine (B1218219) ligands, have demonstrated high enantioselectivity in the reduction of α-keto esters to the corresponding α-hydroxy esters. researchgate.net

| Strategy | Precursor | Catalyst Type (Examples for analogous reactions) | Potential Enantiomeric Excess (ee) Range |

|---|---|---|---|

| Asymmetric Cyanohydrin Formation | 2-Acetylpyridine | Chiral Ti-salen complexes, Chiral Lewis bases | 80-99% |

| Asymmetric Reduction | Methyl 2-(pyridin-2-yl)-2-oxo-propanoate | Ru-BINAP, Rh-DIPAMP | 90-99% |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of a nucleophile.

A possible strategy would involve reacting a derivative of 2-pyridylglyoxylic acid with a chiral alcohol to form a chiral ester. Subsequent reduction of the ketone would proceed with diastereoselectivity controlled by the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched α-hydroxy acid. While effective, this method is often less atom-economical than catalytic asymmetric synthesis. wikipedia.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods utilize enzymes to perform stereoselective transformations and are often characterized by high enantioselectivity and mild reaction conditions.

Enzymatic Resolution: A racemic mixture of this compound or its ester derivative could be resolved using a lipase (B570770). mdpi.commdpi.comresearchgate.netnih.gov Lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer of the ester, allowing for the separation of the unreacted enantiomer from the product of the enzymatic reaction. For example, a lipase could selectively hydrolyze the (R)-ester, leaving the (S)-ester unreacted, or vice versa.

Enzymatic Reduction: An alternative chemoenzymatic approach would be the asymmetric reduction of a 2-(pyridin-2-yl)-2-oxopropanoate ester using a dehydrogenase enzyme. These enzymes, often from microorganisms, can exhibit high enantioselectivity in the reduction of ketones. rsc.orgnih.gov

| Strategy | Substrate | Enzyme Type (Examples) | Expected Outcome |

|---|---|---|---|

| Kinetic Resolution | Racemic methyl 2-hydroxy-2-(pyridin-2-yl)propanoate | Lipase (e.g., from Candida antarctica) | Separation of (R) and (S) enantiomers |

| Asymmetric Reduction | Methyl 2-(pyridin-2-yl)-2-oxo-propanoate | Dehydrogenase (e.g., from Saccharomyces cerevisiae) | Enantiomerically pure methyl 2-hydroxy-2-(pyridin-2-yl)propanoate |

Novel Synthetic Route Development and Optimization

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the chemical process. Key areas of exploration include the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy.

One potential green approach involves the use of biocatalysis. Enzymes, operating under mild conditions in aqueous media, can offer high chemo-, regio-, and enantioselectivity. For instance, a nitrile hydratase could be employed for the synthesis of the corresponding amide from 2-cyano-2-hydroxy-2-(pyridin-2-yl)propane, followed by enzymatic hydrolysis to the carboxylic acid. This would avoid the use of harsh acidic or basic conditions typically required for chemical hydrolysis.

Another avenue is the exploration of solvent-free or aqueous reaction conditions. For example, a one-pot synthesis starting from 2-acetylpyridine could be envisioned. The reaction could proceed via a cyanohydrin formation followed by hydrolysis. Conducting this in water or under solvent-free conditions, perhaps with microwave irradiation to accelerate the reaction, would significantly reduce the use of volatile organic compounds (VOCs).

The principles of green chemistry that could be applied are summarized in the table below:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing addition reactions that incorporate all atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and minimizing the formation of hazardous byproducts. |

| Designing Safer Chemicals | While the target molecule is fixed, this principle applies to the choice of reagents and intermediates. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. |

| Reduce Derivatives | Designing one-pot reactions to avoid protection and deprotection steps. |

| Catalysis | Employing catalysts (e.g., enzymes, solid acid/base catalysts) to improve reaction efficiency and reduce waste. |

| Design for Degradation | Not directly applicable to the synthesis but to the lifecycle of the product. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. A continuous process can be designed to minimize manual handling and allow for precise control over reaction parameters, leading to higher consistency and purity of the final product.

A hypothetical continuous flow setup for the synthesis could involve the following steps:

Reagent Pumping and Mixing : Solutions of the starting materials (e.g., 2-acetylpyridine and a cyanide source) are continuously pumped from reservoirs and mixed in a microreactor or a T-mixer.

Reaction in a Flow Reactor : The reaction mixture flows through a heated or cooled tube reactor (e.g., a packed-bed reactor containing a solid-supported catalyst or a simple coiled tube reactor). The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for optimization of the reaction conversion.

In-line Quenching and Work-up : The product stream can be continuously quenched by the addition of another reagent stream. Subsequent in-line extraction or purification using techniques like membrane separation or solid-phase scavenging can be integrated into the flow system.

Product Collection : The purified product stream is collected at the end of the line.

The table below outlines a conceptual design for a continuous flow synthesis:

| Parameter | Description |

| Reactor Type | Plug Flow Reactor (PFR), Packed-Bed Reactor |

| Starting Materials | 2-acetylpyridine, Trimethylsilyl cyanide (TMSCN) |

| Catalyst | Lewis acid catalyst (e.g., ZnI₂) immobilized on a solid support |

| Solvent | Acetonitrile or another suitable polar aprotic solvent |

| Temperature | Optimized for the specific reaction, potentially elevated to increase reaction rate |

| Pressure | Sufficient to maintain the solvent in the liquid phase at the operating temperature |

| Residence Time | Controlled by flow rate and reactor volume to maximize conversion |

| Downstream Processing | In-line acidic workup to hydrolyze the silyl (B83357) ether, followed by liquid-liquid extraction |

This approach allows for the safe handling of potentially hazardous reagents like cyanides by generating and consuming them in situ in small volumes.

Derivatization Strategies of this compound

The presence of a carboxylic acid, a tertiary hydroxyl group, and a pyridine (B92270) ring in this compound allows for a variety of derivatization reactions to modify its physicochemical properties and biological activity.

Esterification of the carboxylic acid group can be achieved through various methods. Fischer esterification, using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. google.com Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base (e.g., potassium carbonate) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with an alcohol.

Amidation of the carboxylic acid can be performed by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation can also be achieved using coupling reagents like HATU or HOBt in the presence of an amine.

Reactions of the hydroxyl group can include etherification or acylation. Etherification can be carried out by deprotonating the hydroxyl group with a strong base to form an alkoxide, which is then reacted with an alkyl halide. Acylation can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine.

Modification of the pyridine ring is also possible. For instance, N-oxidation of the pyridine nitrogen can be achieved using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). This modification can alter the electronic properties and solubility of the molecule.

The following table summarizes potential derivatization reactions:

| Functional Group | Reaction | Reagents | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDCI, HATU) | Amide |

| Hydroxyl Group | Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ether |

| Hydroxyl Group | Acylation | Acyl Chloride, Base (e.g., Pyridine) | Ester |

| Pyridine Ring | N-Oxidation | m-CPBA | Pyridine N-oxide |

These derivatization strategies provide a versatile toolkit for the structural modification of this compound, enabling the synthesis of a library of related compounds for further investigation.

Coordination Chemistry of 2 Hydroxy 2 Pyridin 2 Yl Propanoic Acid

Ligand Design Principles of 2-Hydroxy-2-(pyridin-2-yl)propanoic acid

The design and efficacy of a ligand in coordination chemistry are governed by several key principles, including its ability to donate electrons to a metal center and the steric and electronic properties that influence the stability and geometry of the resulting metal complex.

This compound is a potentially versatile ligand due to the presence of three donor atoms: the nitrogen of the pyridine (B92270) ring and the two oxygen atoms from the carboxylate and hydroxyl groups. This allows for several possible coordination modes, making it a flexible building block in the design of metal complexes.

The ligand can act as a bidentate or tridentate chelating agent.

Bidentate Coordination:

N,O-coordination: The most common bidentate mode for similar ligands involves the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. This mode is frequently observed in complexes of picolinic acid and its derivatives.

O,O-coordination: Coordination can also occur through the two oxygen atoms of the α-hydroxycarboxylate moiety. This would involve the deprotonated hydroxyl and carboxylate groups, forming another stable five-membered chelate ring. This binding mode is characteristic of α-hydroxy acids.

Tridentate Coordination:

N,O,O-coordination: In this mode, the ligand would coordinate to a single metal center through the pyridine nitrogen, the carboxylate oxygen, and the hydroxyl oxygen. This would result in the formation of two fused five-membered chelate rings, a highly stable arrangement known as a bicyclic chelate. The ability to act as a tridentate ligand would depend on the size and coordination geometry preference of the metal ion.

The denticity and coordination mode adopted in a specific complex will be influenced by factors such as the nature of the metal ion, the pH of the reaction medium (which affects the protonation state of the carboxylate and hydroxyl groups), and the presence of other competing ligands.

The steric and electronic properties of this compound play a crucial role in determining the stability and structure of its metal complexes.

Electronic Effects: The pyridine ring is a π-acceptor, which can influence the electron density on the metal center through back-bonding, particularly with electron-rich transition metals. The carboxylate and hydroxyl groups are hard σ-donors, favoring coordination with hard metal ions. The combination of a soft π-accepting pyridine nitrogen and hard oxygen donors makes this ligand capable of forming stable complexes with a wide range of metal ions.

Metal Complex Formation with this compound

Based on the principles outlined above, this compound is expected to form stable complexes with a variety of metal ions across the periodic table.

Transition metals, with their variable oxidation states and coordination geometries, are prime candidates for complexation with this ligand. The formation of stable chelate rings is a strong driving force for complexation.

Expected Geometries: Depending on the metal ion and the ligand-to-metal ratio, various geometries can be anticipated. For example, with a 1:2 metal-to-ligand ratio, octahedral complexes are likely, with the ligand acting in either a bidentate or tridentate fashion. Square planar or tetrahedral geometries could be expected for metal ions like Cu(II) or Ni(II) under certain conditions.

Illustrative Data: The following table provides hypothetical data for potential transition metal complexes, illustrating the types of structures that could be formed.

| Metal Ion | Proposed Formula | Coordination Mode | Expected Geometry |

| Cu(II) | [Cu(L)₂] | Bidentate (N,O) | Distorted Octahedral |

| Fe(III) | [Fe(L)₂]Cl | Tridentate (N,O,O) | Distorted Octahedral |

| Ni(II) | [Ni(L)(H₂O)₃] | Tridentate (N,O,O) | Octahedral |

| Zn(II) | [Zn(L)₂] | Bidentate (N,O) | Tetrahedral |

| Note: This data is illustrative and based on the expected coordination behavior of the ligand. |

Lanthanides and actinides are hard metal ions with high coordination numbers (typically 8-12). They have a strong affinity for oxygen donor ligands.

Coordination Characteristics: It is anticipated that this compound would coordinate to lanthanide and actinide ions primarily through its oxygen donor atoms (carboxylate and hydroxyl groups). The deprotonated ligand would likely act as a tridentate N,O,O-donor, leading to the formation of highly stable complexes. The larger ionic radii of these f-block elements would readily accommodate multiple ligands, leading to high coordination numbers.

Potential Structures: The resulting complexes would likely be polynuclear or have complex structures involving bridging ligands or solvent molecules to satisfy the high coordination demands of the metal ions.

| Metal Ion | Proposed Formula | Coordination Number | Potential Features |

| Eu(III) | [Eu(L)₃(H₂O)₂] | 8 or 9 | Luminescent properties |

| Gd(III) | [Gd(L)₃]·nH₂O | 9 | Potential as an MRI contrast agent |

| UO₂(VI) | [UO₂(L)₂(H₂O)] | 7 or 8 | Coordination in the equatorial plane |

| Note: This data is illustrative and based on the expected coordination behavior of the ligand. |

Main group metals also form a variety of coordination compounds. The nature of the interaction can range from purely electrostatic to more covalent, depending on the metal.

Coordination with Alkali and Alkaline Earth Metals: These hard metal ions would primarily interact with the hard oxygen donors of the ligand. The coordination is expected to be mainly electrostatic.

Coordination with p-Block Metals: Metals like Al(III), Ga(III), and Sn(IV) are expected to form more covalent bonds with the ligand, likely utilizing all three donor sites in a tridentate fashion.

| Metal Ion | Proposed Formula | Bonding Nature | Expected Structure |

| Mg(II) | [Mg(L)₂(H₂O)₂] | Primarily Ionic | Octahedral |

| Al(III) | [Al(L)₃] | Polar Covalent | Octahedral |

| Sn(IV) | [Sn(L)₂Cl₂] | Covalent | Distorted Octahedral |

| Note: This data is illustrative and based on the expected coordination behavior of the ligand. |

Structural Elucidation of Metal-2-Hydroxy-2-(pyridin-2-yl)propanoic acid Complexes

The definitive determination of the three-dimensional arrangement of atoms in a coordination complex is paramount to understanding its chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed for this purpose.

X-ray Crystallographic Analysis of Coordination Geometries

Due to the lack of published crystal structures for metal complexes of this compound, a data table of crystallographic parameters cannot be presented. However, based on analogous structures of complexes with related pyridine-carboxylate ligands, one can anticipate a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the nature of the metal ion, its oxidation state, and the presence of other co-ligands.

Anticipated Coordination Geometries:

| Metal Ion (Example) | Expected Geometry | Potential Coordination Mode of Ligand |

| Cu(II) | Square Planar or Distorted Octahedral | Bidentate (N, O-carboxylate) or Tridentate |

| Fe(III) | Octahedral | Bidentate or Tridentate |

| Zn(II) | Tetrahedral or Octahedral | Bidentate or Tridentate |

| Co(II) | Tetrahedral or Octahedral | Bidentate or Tridentate |

This table is predictive and not based on experimental data for this compound complexes.

Spectroscopic Signatures in Metal-Ligand Interactions

Spectroscopic methods provide valuable insights into the coordination environment of a metal complex in both solid and solution states. Infrared (IR) spectroscopy is particularly useful for probing the coordination of the carboxylate group. Upon coordination to a metal ion, the characteristic C=O stretching frequency of the carboxylic acid is expected to shift to lower wavenumbers. The difference between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group (Δν = νasym - νsym) can provide information about its coordination mode (monodentate, bidentate chelating, or bridging).

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study diamagnetic complexes in solution. The chemical shifts of the pyridine ring protons would be expected to change upon coordination to a metal center. UV-Visible spectroscopy can provide information about the d-d electronic transitions in transition metal complexes, which are sensitive to the coordination geometry and the nature of the coordinating ligands.

Expected Spectroscopic Shifts Upon Coordination:

| Spectroscopic Technique | Observed Parameter | Expected Change Upon Coordination |

| Infrared (IR) | ν(C=O) of carboxylate | Shift to lower frequency |

| 1H NMR | Chemical shifts of pyridine protons | Downfield or upfield shifts |

| UV-Visible | d-d transition bands | Appearance and shift in λmax |

This table is predictive and not based on experimental data for this compound complexes.

Supramolecular Assembly Driven by this compound Metal Complexes

The design and synthesis of functional supramolecular architectures through the self-assembly of molecular building blocks is a major focus of contemporary chemical research. Metal complexes of this compound are well-suited to act as such building blocks due to their potential for directional intermolecular interactions.

Self-Assembly Mechanisms

The specific nature of the self-assembly will be highly dependent on the coordination geometry of the metal complex, the presence of solvent molecules, and the counter-ions. By carefully selecting these components, it may be possible to direct the assembly process towards the formation of specific and predictable supramolecular architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Crystal Engineering Applications

Crystal engineering is the rational design of crystalline solids with desired properties. The principles of crystal engineering can be applied to the supramolecular assemblies of this compound metal complexes to create materials with specific functions. For instance, the formation of porous metal-organic frameworks (MOFs) could lead to applications in gas storage, separation, and catalysis. The chirality of the ligand also introduces the possibility of creating chiral frameworks for enantioselective separations or catalysis.

The ability to tune the properties of the resulting materials by modifying the metal ion or the co-ligands makes this an attractive area for future research. The development of a predictive understanding of the relationship between the molecular structure of the building blocks and the resulting supramolecular architecture is a key goal in this field. While specific examples are currently lacking for this particular ligand, the foundational principles of crystal engineering suggest a promising future for the application of its metal complexes in materials science.

Catalytic Applications of 2 Hydroxy 2 Pyridin 2 Yl Propanoic Acid and Its Complexes

Metal-2-Hydroxy-2-(pyridin-2-yl)propanoic acid Complexes as Homogeneous Catalysts

In homogeneous catalysis, the ligand plays a crucial role in tuning the reactivity and selectivity of the metal center. The bidentate N,O-chelation of the 2-hydroxy-2-(pyridin-2-yl)propanoate ligand to a metal ion creates a stable complex that can facilitate a variety of chemical reactions. The presence of the hydroxyl group and the carboxylic acid group allows for versatile coordination modes and the potential for proton-responsive behavior, which can be advantageous in catalytic cycles.

Chiral pyridine-derived ligands are of significant interest in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. digitellinc.com The enantiomerically pure forms of 2-hydroxy-2-(pyridin-2-yl)propanoic acid can serve as valuable chiral ligands for a range of metal-catalyzed asymmetric reactions.

One of the most promising areas of application for chiral complexes of this ligand is in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. Ruthenium complexes bearing chiral N,O-ligands are well-known to be effective catalysts for this transformation. While direct studies on the use of chiral this compound in this context are limited, analogous systems provide strong evidence for its potential. For instance, ruthenium complexes with other chiral pyridine-derived ligands have been successfully employed in the ATH of various substrates, achieving high enantioselectivities. digitellinc.com

The general mechanism for Ru-catalyzed ATH involves the transfer of hydrogen from a hydrogen donor, typically isopropanol (B130326) or formic acid, to the substrate via a metal-hydride intermediate. The chirality of the ligand environment around the ruthenium center dictates the facial selectivity of the hydride attack on the prochiral substrate, leading to the preferential formation of one enantiomer of the product alcohol or amine.

**Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Iridium Catalyst with a Pyridine-Derived Ligand***

| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 1 | KOtBu | iPrOH | 12 | >99 | 95 (R) |

| 2 | 0.5 | KOtBu | iPrOH | 24 | >99 | 94 (R) |

| 3 | 1 | Cs₂CO₃ | iPrOH | 12 | 95 | 92 (R) |

Data based on analogous systems with chiral pyridine-derived half-sandwich iridium catalysts. The results indicate the potential for high enantioselectivity in such transformations. digitellinc.com

Understanding the mechanism of a catalytic reaction is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For metal complexes of this compound, particularly with ruthenium, the catalytic cycle in transfer hydrogenation is believed to proceed through a metal-ligand cooperative pathway.

Inspired by the active site of [Fe]-hydrogenase, ruthenium complexes with ligands containing a 2-hydroxypyridyl moiety have been studied for the transfer hydrogenation of ketones. nih.gov The catalytic cycle is thought to involve the deprotonation of the hydroxyl group of the ligand to form a pyridonate species, which enhances the electron-donating ability of the ligand and facilitates the formation of a ruthenium-hydride intermediate. nih.gov This hydride is then transferred to the ketone substrate. The protonated ligand can be regenerated in the presence of the hydrogen donor, completing the catalytic cycle.

The secondary coordination sphere, including the substituents on the ligand, can dramatically influence the reactivity and catalytic activity of the transition metal complexes. nih.gov For complexes of this compound, the carboxylate group can also play a role in the catalytic cycle, potentially through hydrogen bonding interactions or by influencing the electronic properties of the metal center.

Heterogenization of this compound Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogenization of these catalysts by immobilizing them on solid supports or incorporating them into porous materials like Metal-Organic Frameworks (MOFs) can overcome this limitation, allowing for easy catalyst recovery and reuse.

One approach to heterogenization is the immobilization of metal complexes of this compound onto the surface of a solid support. Materials such as silica, alumina (B75360), or polymers can be functionalized to anchor the catalytic complex. For instance, the carboxylic acid group of the ligand could be used to form a covalent bond with a functionalized support.

Ruthenium supported on alumina has been shown to be an efficient heterogeneous catalyst for the oxidation of amines. organic-chemistry.org While this example does not involve the specific ligand of interest, it demonstrates the feasibility of using supported ruthenium catalysts for oxidative transformations. A similar strategy could be employed to immobilize ruthenium complexes of this compound for various catalytic applications.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The tunability of their pore size, surface area, and chemical functionality makes them promising platforms for heterogeneous catalysis. acs.org this compound is an excellent candidate for a linker in the synthesis of functional MOFs. The pyridine (B92270) and carboxylate groups can coordinate to metal centers to form the framework, while the hydroxyl group can act as a catalytically active site or a point for post-synthetic modification.

MOFs functionalized with pyridinium (B92312) groups have been designed as bifunctional catalysts for the chemical fixation of CO₂ into cyclic carbonates. nih.gov The pyridinium sites act as acidic centers, while nucleophilic anions within the framework also participate in the catalytic cycle. nih.gov Similarly, a MOF incorporating this compound could exhibit bifunctional catalysis, with the metal nodes acting as Lewis acid sites and the hydroxyl group of the ligand potentially participating in proton transfer steps.

**Table 2: Catalytic Activity of a Pyridinium-Functionalized Ionic MOF in the Cycloaddition of CO₂ with Propylene Oxide***

| Entry | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1 | 66Pym-iPrI | 100 | 1 | 12 | 98 |

| 2 | 66Pym-EtBr | 100 | 1 | 12 | 95 |

| 3 | 67BPym-MeI | 100 | 1 | 12 | 92 |

Data based on pyridinium-functionalized ionic MOFs, demonstrating the potential of pyridine-containing linkers in MOF catalysis for CO₂ fixation. acs.org

Theoretical and Computational Studies on 2 Hydroxy 2 Pyridin 2 Yl Propanoic Acid

Molecular Dynamics Simulations of 2-Hydroxy-2-(pyridin-2-yl)propanoic acid Interactions

Ligand-Protein Docking (Mechanistic Focus)

There is no available research detailing the ligand-protein docking of this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding the interaction between a ligand and its protein target. The lack of such studies for this compound means that its potential binding modes, affinity for various protein targets, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions that would govern its binding mechanism, remain unexplored.

Computational Design and Prediction of Novel Derivatives

There is no literature available on the computational design and prediction of novel derivatives based on the this compound scaffold. This area of research typically involves using the existing molecule as a starting point for in silico modifications to enhance specific properties, such as binding affinity, selectivity, or pharmacokinetic profiles. Techniques like quantitative structure-activity relationship (QSAR) studies and free energy perturbation (FEP) calculations are often used to guide the design of new, potentially more effective compounds. The absence of such work indicates that the potential for developing novel derivatives from this compound through computational approaches has not yet been explored.

Advanced Analytical Characterization Techniques in 2 Hydroxy 2 Pyridin 2 Yl Propanoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-Hydroxy-2-(pyridin-2-yl)propanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the four protons on the 2-substituted pyridine (B92270) ring, typically in the range of 7.0-8.7 ppm. rsc.orgorganicchemistrydata.org The proton at position 6 (adjacent to the nitrogen) would be the most deshielded. The carboxylic acid proton is anticipated to appear as a broad singlet significantly downfield, around 10-12 ppm, due to strong deshielding and hydrogen bonding. princeton.edu The tertiary alcohol proton would also produce a distinct signal, while the methyl group protons would appear as a singlet in the aliphatic region.

The ¹³C NMR spectrum would complement the proton data, with the carboxyl carbon resonating in the 170-185 ppm range. princeton.edu The carbons of the pyridine ring have characteristic shifts, with C2 and C6 appearing most downfield (around 150 ppm) due to the electronegativity of the adjacent nitrogen atom. testbook.comresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Users can filter and sort the data by nucleus, atom, predicted chemical shift (ppm), and multiplicity.

| Nucleus | Atom Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H6 (Pyridine) | 8.5 - 8.7 | Doublet |

| ¹H | H4 (Pyridine) | 7.7 - 7.9 | Triplet of doublets |

| ¹H | H5 (Pyridine) | 7.3 - 7.5 | Triplet |

| ¹H | H3 (Pyridine) | 7.2 - 7.4 | Doublet |

| ¹H | -CH₃ | 1.5 - 1.7 | Singlet |

| ¹H | -OH (Alcohol) | Variable (e.g., 3-5) | Singlet (broad) |

| ¹H | -COOH | 10 - 12 | Singlet (very broad) |

| ¹³C | C=O (Carboxyl) | 175 - 185 | Singlet |

| ¹³C | C2 (Pyridine) | 155 - 160 | Singlet |

| ¹³C | C6 (Pyridine) | 148 - 150 | Singlet |

| ¹³C | C4 (Pyridine) | 135 - 137 | Singlet |

| ¹³C | C3 (Pyridine) | 123 - 125 | Singlet |

| ¹³C | C5 (Pyridine) | 120 - 122 | Singlet |

| ¹³C | Cα (Quaternary) | 75 - 85 | Singlet |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing through-bond and through-space correlations. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, it would clearly show cross-peaks between adjacent protons on the pyridine ring (H3-H4, H4-H5, H5-H6), confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would be used to definitively assign the carbon signals of the pyridine ring by correlating H3 to C3, H4 to C4, H5 to C5, and H6 to C6. It would also link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), which are essential for connecting different parts of the molecule. Key expected correlations would include:

From the pyridine protons H3 and H6 to the quaternary carbon (Cα).

From the methyl protons to the quaternary carbon (Cα) and the carboxyl carbon (C=O).

These correlations would unambiguously link the pyridine ring and the methyl group to the central quaternary carbon of the hydroxypropanoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation.

Solid-State NMR for Polymorph Analysis

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing powdered crystalline and amorphous materials, making it ideal for studying polymorphism. acs.org Different polymorphic forms of a compound have distinct crystal lattice arrangements, which result in different local electronic environments for the nuclei. These differences can be detected by SSNMR. researchgate.netnih.gov

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would be the primary experiment. It can determine the number of crystallographically non-equivalent molecules in the asymmetric unit cell (Z'). researchgate.net If multiple polymorphs exist, they would likely exhibit different ¹³C chemical shifts for the same carbon atoms due to variations in intermolecular interactions, such as hydrogen bonding. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and SSNMR can provide detailed information about the structure and dynamics of these arrangements. nih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₉H₁₁NO₃), the theoretical exact mass of the neutral molecule is 181.0739 Da. HRMS analysis in positive ion mode would be expected to detect the protonated molecule [M+H]⁺ at m/z 182.0812. The high precision of this measurement (typically to within 5 ppm) would confirm the elemental composition and distinguish it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pathway provides valuable structural information.

For the [M+H]⁺ ion of this compound (m/z 182.1), several fragmentation pathways can be predicted based on the functional groups present: libretexts.orglibretexts.org

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 164.1.

Loss of formic acid (HCOOH): Decarboxylation and dehydration can lead to a loss of 46 Da, resulting in a fragment at m/z 136.1.

Loss of the carboxyl group (-COOH): Cleavage of the C-C bond can result in the loss of the carboxyl radical (45 Da), producing an ion at m/z 137.1.

Alpha-cleavage: Cleavage of the bond between the quaternary carbon and the pyridine ring is a likely pathway. This would result in a protonated pyridine fragment (m/z 80.0) or, more likely, a pyridinylmethyl cation (m/z 93.1) after rearrangement, and a fragment corresponding to the remaining hydroxypropanoic acid portion.

Interactive Table: Predicted MS/MS Fragments of [C₉H₁₁NO₃+H]⁺

Users can filter and sort the data by m/z value, proposed formula, and the neutral loss.

| Predicted m/z | Proposed Fragment Formula | Neutral Loss | Description |

|---|---|---|---|

| 164.0706 | [C₉H₉NO₂+H]⁺ | H₂O | Loss of water from the tertiary alcohol. |

| 136.0757 | [C₉H₈N+H]⁺ | H₂O + CO | Loss of water and carbon monoxide. |

| 137.0573 | [C₈H₇NO+H]⁺ | COOH | Loss of the carboxyl radical. |

| 94.0651 | [C₅H₅N-CH₂]⁺ | C₃H₅O₃ | Cleavage yielding the pyridinylmethyl cation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and is sensitive to its conformational state. nih.govnih.gov These two techniques are complementary.

For this compound, the spectra would be dominated by vibrations characteristic of the hydroxyl, carboxyl, and pyridine groups. cdnsciencepub.comrsc.orgnih.gov

O-H Stretching: A very broad and strong absorption in the IR spectrum from approximately 2500 to 3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org A relatively sharper band for the tertiary alcohol O-H stretch would be expected around 3300-3500 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band for the carboxylic acid carbonyl group is expected around 1710 cm⁻¹ if the molecule exists as a hydrogen-bonded dimer. libretexts.org

Pyridine Ring Vibrations: A series of characteristic bands between 1400 and 1650 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring. cdnsciencepub.compw.edu.pl

C-O Stretching: C-O stretching vibrations for the carboxylic acid and the tertiary alcohol would be found in the 1050-1300 cm⁻¹ region.

Interactive Table: Predicted Characteristic Vibrational Frequencies

Users can filter and sort the data by frequency range, functional group, and vibrational mode.

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|---|

| 3300 - 3500 | Alcohol R-OH | O-H Stretch | Medium, relatively sharp |

| 2500 - 3300 | Carboxylic Acid -COOH | O-H Stretch (H-bonded) | Strong, very broad |

| 3000 - 3150 | Pyridine Ar-H | C-H Stretch | Medium to weak |

| 2850 - 3000 | Methyl -CH₃ | C-H Stretch | Medium |

| ~1710 | Carboxylic Acid -COOH | C=O Stretch (H-bonded) | Very Strong |

| 1580 - 1650 | Pyridine Ring | C=C and C=N Stretch | Strong to medium |

| 1400 - 1500 | Pyridine Ring | C=C and C=N Stretch | Strong to medium |

| 1200 - 1300 | Carboxylic Acid C-O | C-O Stretch | Medium |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques are indispensable for characterizing chiral molecules like this compound, which possesses a stereocenter at the C2 position. These methods measure the differential interaction of a chiral sample with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is plotted as a function of wavelength. For this compound, the pyridine ring and the carboxyl group act as chromophores. The electronic transitions associated with these groups, particularly the π → π* transitions of the pyridine ring and the n → π* transition of the carboxyl group, occur in the UV region and give rise to characteristic CD signals.

The sign and magnitude of the Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chiral center. Therefore, the CD spectrum provides a unique fingerprint for each enantiomer. The absolute configuration (R or S) can often be determined by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT).

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and shows anomalous behavior, known as a Cotton effect, in the region of the absorption band. The shape and sign of the Cotton effect in an ORD spectrum are directly related to the absolute configuration of the enantiomer.

Both CD and ORD are powerful tools for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. masterorganicchemistry.com An enantiomerically pure sample will exhibit a maximum specific rotation or CD signal, whereas a racemic mixture (a 50:50 mixture of both enantiomers) is chiroptically silent, showing no optical rotation or CD signal. masterorganicchemistry.com The enantiomeric excess of a non-racemic mixture can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. masterorganicchemistry.com

Table 1: Illustrative Chiroptical Data for an Enantiomer of a Pyridine-Containing α-Hydroxy Acid This table presents hypothetical data to illustrate typical results.

| Parameter | Value | Conditions |

|---|---|---|

| Specific Rotation ([α]D) | +25.5° | c = 1.0 in Methanol, 25 °C |

| CD λmax (n → π*) | 275 nm | Δε = +1.8 |

| CD λmax (π → π*) | 220 nm | Δε = -4.2 |

| Enantiomeric Excess (e.e.) | >99% | Determined by Chiral HPLC |

Single-Crystal and Powder X-ray Diffraction for Solid-State Structure and Polymorphism

X-ray diffraction (XRD) techniques are the gold standard for elucidating the three-dimensional structure of crystalline solids. They provide definitive information on atomic positions, bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the absolute structure of a molecule. mdpi.com This technique requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a complete three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

For this compound, SCXRD can unambiguously determine its molecular conformation, the stereochemistry at the chiral center, and the intricate network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl and carboxylic acid groups and the pyridine nitrogen atom. This provides invaluable insight into the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. Instead of discrete spots, the diffraction pattern consists of a series of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). While it does not provide the atomic-level detail of SCXRD, PXRD serves as a unique fingerprint for a specific crystalline solid. rigaku.com

A critical application of PXRD in pharmaceutical and materials science is the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.com Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern. rigaku.comresearchgate.net It is also essential for monitoring phase transformations and ensuring the consistency of the solid form during manufacturing and storage. researchgate.netnih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Pyridyl-Carboxylic Acid Derivative This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H9NO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.95 |

| b (Å) | 12.34 |

| c (Å) | 7.62 |

| β (°) | 105.2 |

| Volume (Å3) | 811.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.37 |

Table 3: Comparison of Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs

| Position [°2θ] (Polymorph A) | Position [°2θ] (Polymorph B) |

|---|---|

| 10.5 | 11.8 |

| 15.2 | 16.1 |

| 21.0 | 22.5 |

| 23.8 | 24.9 |

| 25.1 | 28.3 |

Chromatography-Mass Spectrometry Coupled Techniques for Purity Assessment and Mixture Analysis

Coupling the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry provides a robust platform for purity assessment and the analysis of complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. chromatographytoday.com In a typical setup, a reversed-phase high-performance liquid chromatography (HPLC) column is used to separate the target compound from impurities. The eluent from the column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for this type of analyte. In positive-ion mode, the pyridine nitrogen can be protonated to form the [M+H]+ ion. In negative-ion mode, the carboxylic acid is deprotonated to form the [M-H]- ion. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the highly specific detection of the parent compound. Impurities, even at trace levels, can be detected and often identified by their unique m/z values. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the confirmation of identity and the characterization of unknown impurities. nih.govunimi.it

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. thepharmajournal.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the polar hydroxyl and carboxylic acid groups into less polar, more volatile moieties. Common derivatization agents include silylating reagents (e.g., BSTFA) or alkylating agents to form esters (e.g., using diazomethane (B1218177) or an alcohol under acidic conditions). researchgate.net

Once derivatized, the compound can be readily separated by GC and detected by the mass spectrometer. researchgate.net GC-MS provides excellent chromatographic resolution, making it ideal for separating closely related isomers or impurities. The electron ionization (EI) mode in MS produces reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. thepharmajournal.com

Table 4: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| LC System | |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |

| Positive Ion (m/z) | [M+H]+ |

| Negative Ion (m/z) | [M-H]- |

| MS/MS Transition | For quantification (e.g., fragmentation of parent ion) |

Investigations into the Biological and Biochemical Relevance of 2 Hydroxy 2 Pyridin 2 Yl Propanoic Acid

Molecular Target Identification and Binding Studies

There is no publicly available information at this time that identifies the specific molecular targets of 2-Hydroxy-2-(pyridin-2-yl)propanoic acid.

Enzyme Inhibition Mechanism Investigations

Specific data regarding the enzyme inhibition mechanisms of this compound are not available in the current body of scientific literature.

Receptor Binding Kinetics and Thermodynamics

Detailed studies on the receptor binding kinetics and thermodynamics for this compound have not been reported.

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

While SAR studies are crucial for understanding how a compound's chemical structure relates to its biological activity, no such studies have been published for this compound.

Elucidating Key Structural Features for Biological Interaction

Without experimental data, the key structural features of this compound that are essential for any potential biological interactions remain unelucidated.

Rational Design of Analogs for Specific Biological Probes

The rational design of analogs of this compound as biological probes has not been described in the available literature.

Biochemical Pathway Modulation by this compound Derivatives

Information regarding the modulation of any biochemical pathways by derivatives of this compound is not currently available.

In Vitro Mechanistic Studies of Biological Processes

Following a comprehensive search of available scientific data, no studies detailing the in vitro mechanistic activities of this compound were identified. Research on the specific biological processes and molecular interactions of this compound is not present in the current body of published scientific literature. Therefore, no data on its specific enzymatic inhibition, receptor binding, or other mechanistic actions can be provided.

Cellular Uptake and Subcellular Localization Mechanisms

Similarly, the search for information on the cellular uptake and subcellular localization of this compound yielded no relevant results. There are no published studies that have investigated the mechanisms by which this compound may enter cells, nor have there been any reports on its distribution within subcellular compartments. Consequently, details regarding its transport across the cell membrane and its potential accumulation in organelles such as the mitochondria, nucleus, or endoplasmic reticulum are not available.

Due to the absence of research data in these specific areas, a detailed article on the biological and biochemical relevance of this compound, as per the requested outline, cannot be generated at this time.

Potential Applications and Future Research Directions

Role in Material Science Applications

The bifunctional nature of 2-Hydroxy-2-(pyridin-2-yl)propanoic acid, containing both a hydroxyl and a carboxylic acid group, theoretically allows it to act as a monomer in polymerization reactions.

Precursors for Polymeric Materials

The hydroxyl and carboxylic acid groups can participate in condensation polymerization to form polyesters. The presence of the pyridine (B92270) ring could impart unique properties to such polymers, including thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. Research into pyridyl-substituted smart polymers that respond to stimuli like temperature has been conducted on related compounds. researchgate.net Future research could explore the synthesis of polyesters or other polymers from this compound and characterize their material properties.

Components in Functional Coatings

Pyridine derivatives have been investigated for their anti-corrosion properties and have been incorporated into functional coatings. researchgate.net The pyridine nitrogen in this compound could adhere to metal surfaces, while the carboxylic acid could be used to crosslink or bind the molecule within a coating matrix. This suggests a potential, though currently unexplored, role in the development of protective or functional coatings.

Chemical Biology Tools and Probes

The pyridine moiety is a common scaffold in biologically active molecules and fluorescent probes.

Development of Fluorescent Probes

Many pyridine-based compounds exhibit fluorescence, a property that is tunable by altering substituents on the pyridine ring. nih.govtandfonline.commdpi.comrsc.org The development of fluorescent probes is a significant area of research for applications in bioimaging and sensing. nih.gov While the intrinsic fluorescent properties of this compound have not been reported, its structure provides a basis for the design of new fluorescent molecules. Future studies could involve characterizing its photophysical properties and exploring modifications to enhance its fluorescence for use as a biological probe.

Application in Affinity Chromatography

Pyridine-containing ligands are utilized in affinity chromatography for the purification of proteins and other biomolecules. nih.govnih.gov The pyridine ring can engage in specific interactions with biological targets. The carboxylic acid group of this compound could be used to immobilize it onto a chromatography support. This would create an affinity matrix that could be tested for its ability to selectively bind and purify target proteins, although no such application has been documented to date.

Green Chemistry Innovations Utilizing this compound

Green chemistry focuses on developing environmentally benign chemical processes. The synthesis of pyridine derivatives using green methods, such as multicomponent reactions under solvent-free conditions, is an active area of research. nih.govacs.org While specific green synthesis routes for this compound are not detailed in the literature, future work could focus on developing such methods. Furthermore, the use of related compounds like pyridine-2-carboxylic acid as a biocatalyst highlights the potential for pyridine derivatives in green chemistry applications. nih.govrsc.org

| Table 1: Potential Material Science Applications |

| Application Area |

| Precursors for Polymeric Materials |

| Components in Functional Coatings |

| Table 2: Potential Chemical Biology Applications |

| Application Area |

| Development of Fluorescent Probes |

| Application in Affinity Chromatography |

| Table 3: Potential Green Chemistry Innovations |

| Application Area |

| Sustainable Synthesis |

| Biocatalysis |

Emerging Research Areas for this compound

Given its constituent functional groups, this compound could be a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry: The pyridine moiety is a common feature in many pharmacologically active compounds. The presence of both a hydroxyl and a carboxylic acid group in this compound offers multiple points for modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for a variety of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The α-hydroxy acid portion is also found in numerous biologically active molecules and can influence properties such as solubility and target binding.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups can act as ligands, capable of coordinating with metal ions. This suggests that this compound could be utilized in the synthesis of novel metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations, such as asymmetric synthesis, where chiral ligands are crucial for controlling the stereochemical outcome of a reaction.

Materials Science: The ability of this compound to form metal complexes also opens up possibilities in materials science. For instance, coordination polymers or metal-organic frameworks (MOFs) incorporating this compound as a linker could be designed. The properties of such materials, including their porosity, thermal stability, and photophysical characteristics, would be of significant interest for applications in gas storage, separation, and sensing.

Challenges and Opportunities in this compound Research

The exploration of this compound's potential is not without its hurdles. Overcoming these challenges will be key to unlocking its utility.

The synthesis of this compound, particularly in an enantiomerically pure form, presents a significant challenge.

Enantioselective Synthesis: As the central carbon atom bearing the hydroxyl and carboxyl groups is a stereocenter, the development of a stereoselective synthesis is paramount for many of its potential applications, especially in medicinal chemistry where the biological activity of enantiomers can differ significantly. Achieving high enantiomeric excess would likely require the use of chiral catalysts or auxiliaries, which can be complex and costly.

Purification and Stability: The presence of multiple polar functional groups can complicate the purification process, often necessitating chromatographic techniques. Furthermore, the stability of the compound under various reaction conditions would need to be thoroughly investigated to prevent unwanted side reactions or degradation.

A summary of potential synthetic approaches and their associated challenges is presented in Table 1.

| Synthetic Approach | Description | Potential Challenges |

| Nucleophilic addition to a pyridyl α-ketoester | Addition of a nucleophile to the carbonyl group of a precursor like ethyl 2-oxo-2-(pyridin-2-yl)acetate. | Control of stereoselectivity, potential for side reactions on the pyridine ring. |

| Oxidation of a corresponding diol | Selective oxidation of a precursor diol to form the carboxylic acid. | Achieving selective oxidation without affecting the hydroxyl group or the pyridine ring. |

| Biocatalytic methods | Use of enzymes to catalyze the formation of the chiral center. | Enzyme selection and optimization, substrate specificity, and scalability. |

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications.

Reaction Kinetics and Intermediates: Detailed kinetic studies of its formation and subsequent reactions would provide insights into the reaction pathways. Identifying and characterizing any reaction intermediates would be essential for understanding the mechanism at a molecular level.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the transition states and intermediates of reactions involving this compound. This would complement experimental findings and aid in the rational design of synthetic routes and catalysts.

Further research into these areas will be instrumental in determining the true potential of this compound in the broader scientific landscape.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxy-2-(pyridin-2-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of pyridine-2-carbaldehyde with a suitable α-keto acid precursor under acidic or basic conditions. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., Lewis acids like ZnCl₂). Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Monitoring reaction progress via TLC or HPLC ensures yield maximization .

Q. How can the structural identity of this compound be confirmed spectroscopically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify pyridinyl protons (δ 7.5–8.5 ppm) and hydroxyl/acidic protons (broad signals at δ 10–12 ppm).

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~2500–3500 cm⁻¹) groups.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods or local exhaust ventilation to minimize inhalation risks .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Implement emergency measures: eye wash stations, chemical showers, and protocols for decontaminating spills (e.g., inert absorbents like sand) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

- Methodological Answer :

- Single-crystal X-ray diffraction is ideal. Grow crystals via slow evaporation in polar solvents (e.g., methanol).

- Use SHELX (e.g., SHELXL for refinement) to analyze hydrogen bonding networks and pyridinyl-carboxylic acid interactions. Validate using R-factors (<5%) and electron density maps .

Q. How do thermodynamic properties (e.g., melting point, entropy) of this compound compare to related propanoic acid derivatives?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) to measure melting points and enthalpy changes (ΔH).

- For entropy (ΔS), use the Clausius equation (ΔS = ΔH/T). Compare with analogs like 2-(thiophen-2-yl)propanoic acid to assess substituent effects on phase transitions .

Q. What strategies are effective for resolving contradictions in reported spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-validate using high-resolution mass spectrometry (HRMS) and synchrotron X-ray sources for precise data.

- Replicate synthesis under controlled conditions to isolate polymorphic or hydration-state variations. Statistical tools (e.g., χ² tests) can quantify data consistency .

Q. How can impurity profiles of this compound be characterized for pharmaceutical-grade applications?

- Methodological Answer :

- Employ HPLC-MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to detect trace impurities (e.g., unreacted pyridinyl precursors).

- Reference standards (e.g., EP/JP pharmacopeia guidelines) ensure quantification accuracy. Impurity thresholds should align with ICH Q3A/B guidelines .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :

- Enzyme kinetics assays : Monitor substrate conversion (e.g., UV-Vis absorbance at 340 nm for NADH-dependent enzymes).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to targets like kinases or dehydrogenases.

- Use positive controls (e.g., GW9508 for FFAR1 activation) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.